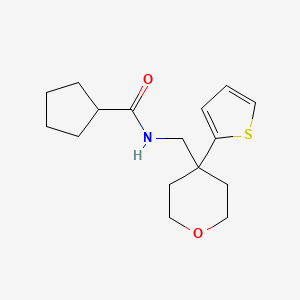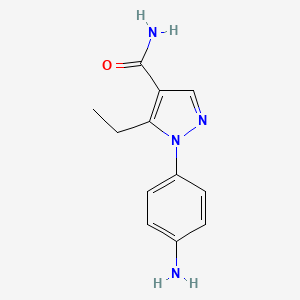
Iodomethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodomethanesulfonamide, also known as Methanesulfonamide, iodo-, is a chemical compound with the formula CH4INO2S . It has a molecular weight of 221.017 . The IUPAC Standard InChI is InChI=1S/CH4INO2S/c2-1-6(3,4)5/h1H2, (H2,3,4,5) .
Synthesis Analysis
The synthesis of sulfonamides, which includes Iodomethanesulfonamide, involves the use of hypervalent iodine reagents in the presence of ammonium carbamate. NH- and O-groups are transferred under mild and practical conditions. Reducing the loading of ammonium carbamate changes the product distribution, converting the sulfonimidate to the sulfonamide .Molecular Structure Analysis
The molecular structure of Iodomethanesulfonamide can be represented in 2D or 3D models . The structure is also available as a computed 3D SD file .Aplicaciones Científicas De Investigación
- Iodomethanesulfonamide has been investigated as a precursor for various drug candidates. Researchers have explored its potential in designing sulfoximine and sulfonimidamide drugs. These compounds exhibit interesting pharmacological properties and may serve as building blocks for novel therapeutic agents .
Drug Development and Medicinal Chemistry
These applications highlight the versatility and significance of iodomethanesulfonamide in various scientific fields. Researchers continue to explore its potential, making it an intriguing compound for future investigations . If you have any further questions or need additional details, feel free to ask! 😊
Mecanismo De Acción
Target of Action
Iodomethanesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) in bacteria . DHPS plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Iodomethanesulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of DHPS, it prevents PABA from binding to the same site, thereby inhibiting the production of folic acid . This results in the disruption of DNA synthesis in bacteria, leading to their inability to reproduce and grow .
Biochemical Pathways
The primary biochemical pathway affected by iodomethanesulfonamide is the folic acid synthesis pathway . By inhibiting DHPS, iodomethanesulfonamide disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a coenzyme required for the synthesis of purines and pyrimidines, the building blocks of DNA .
Pharmacokinetics
They are metabolized mainly by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .
Result of Action
The primary result of iodomethanesulfonamide’s action is the inhibition of bacterial growth and reproduction due to the disruption of DNA synthesis . This bacteriostatic effect can lead to the eventual death of the bacteria if the drug concentration is maintained above a certain level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of iodomethanesulfonamide. For instance, the presence of sulfonamides in the environment can lead to the development of bacterial resistance, altering the effectiveness of the drug . Additionally, environmental conditions such as pH and temperature can affect the stability and solubility of the drug, influencing its bioavailability and activity .
Safety and Hazards
Propiedades
IUPAC Name |
iodomethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4INO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGDRDDFTVNCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodomethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate](/img/structure/B2459070.png)
![9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2459071.png)
![4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2459072.png)

![N-(1-Cyanocyclopropyl)-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2459074.png)



![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2459086.png)
![1-[4-(2-Hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2459087.png)
![Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2459092.png)